4-Octylbiphenyl
Overview
Description
4-Octylbiphenyl is an organic compound belonging to the biphenyl family, characterized by the presence of an octyl group attached to one of the phenyl rings. This compound is known for its liquid crystalline properties, making it a significant material in the field of liquid crystal displays (LCDs) and other optoelectronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octylbiphenyl typically involves the coupling of an octyl-substituted benzene derivative with a biphenyl compound. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boronic acids as reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale coupling reactions using similar catalytic systems. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Octylbiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups to the biphenyl structure.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Halogenation and nitration are common substitution reactions that can introduce different functional groups to the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl ketones or alcohols, while substitution reactions can produce halogenated biphenyls .
Scientific Research Applications
4-Octylbiphenyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of liquid crystalline behavior and phase transitions.
Biology: Investigated for its potential interactions with biological membranes and its effects on cell signaling pathways.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Widely used in the production of liquid crystal displays (LCDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-Octylbiphenyl in liquid crystal applications involves its ability to align in specific orientations under the influence of an electric field. This alignment changes the optical properties of the material, allowing it to modulate light and create images on a display . The molecular targets include the liquid crystal molecules themselves, which interact through van der Waals forces and dipole-dipole interactions to form ordered structures.
Comparison with Similar Compounds
4-Cyano-4’-octylbiphenyl: Another liquid crystal compound with a cyano group, offering different electronic properties.
4-Pentylbiphenyl: A shorter alkyl chain variant, which affects its liquid crystalline phase behavior.
4-Octyl-4’-biphenylcarbonitrile: Similar structure but with a nitrile group, used in different liquid crystal applications.
Uniqueness: 4-Octylbiphenyl is unique due to its specific alkyl chain length, which provides a balance between flexibility and rigidity, making it highly effective in forming stable liquid crystalline phases. This property is crucial for its performance in LCDs and other optoelectronic devices .
Properties
IUPAC Name |
1-octyl-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26/c1-2-3-4-5-6-8-11-18-14-16-20(17-15-18)19-12-9-7-10-13-19/h7,9-10,12-17H,2-6,8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLBLDDJJJNGBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221353 | |
Record name | 1,1'-Biphenyl, 4-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7116-97-4 | |
Record name | 4-Octyl-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7116-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Biphenyl, 4-octyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007116974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 4-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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